Phorbol 12,13-dihexanoate
CAS No.:
Cat. No.: VC18385120
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H48O8 |
---|---|
Molecular Weight | 560.7 g/mol |
IUPAC Name | [13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate |
Standard InChI | InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3 |
Standard InChI Key | XGPRSRGBAHBMAF-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C |
Introduction
Chemical Identity and Structural Characteristics
Phorbol 12,13-dihexanoate (CAS No. 37558-17-1) is a diester derivative of phorbol, featuring hexanoic acid groups at the C12 and C13 positions. Its molecular formula is , with a molecular weight of 560.7 g/mol . The compound’s IUPAC name, [(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate, reflects its complex tetracyclic diterpene backbone.
Physicochemical Properties
PDD exists as a solid at room temperature, with a predicted density of 1.22 g/cm³ and a boiling point of 661.09°C . It is soluble in dimethyl sulfoxide (DMSO) and ethanol, facilitating its use in in vitro assays. The refractive index () is 1.56, and its storage requires temperatures of -20°C to maintain stability .
Property | Value | Source Citation |
---|---|---|
Molecular Weight | 560.7 g/mol | |
Solubility | DMSO, Ethanol | |
Boiling Point | 661.09°C (predicted) | |
Density | 1.22 g/cm³ (predicted) | |
Refractive Index | 1.56 |
Synthesis and Industrial Preparation
PDD is synthesized via esterification of phorbol with hexanoic acid. The reaction typically employs hexanoic anhydride and pyridine as a catalyst under reflux conditions to ensure complete acylation. Industrial protocols scale this process while implementing rigorous quality control, including chromatography and spectroscopic validation (e.g., NMR, MS) to confirm purity.
Reaction Mechanisms
The esterification proceeds through nucleophilic acyl substitution, where phorbol’s hydroxyl groups attack the electrophilic carbonyl carbon of hexanoic anhydride. Pyridine neutralizes the generated acid, driving the reaction to completion. Post-synthesis, PDD undergoes purification via silica gel chromatography, yielding >95% purity.
Mechanism of PKC Activation
PDD binds to the C1 domain of PKC, inducing a conformational change that translocates the enzyme to the plasma membrane . Membrane-bound PKC is phosphorylated at its activation loop, enabling catalysis. Activated PKC phosphorylates downstream targets, including transcription factors (e.g., NF-κB) and ion channels, modulating processes like gene expression and calcium signaling .
Isoform-Specific Effects
PKC comprises 10 isoforms divided into conventional (, , ), novel (, , , ), and atypical (, ) subfamilies. PDD preferentially activates conventional PKCs, which require diacylglycerol (DAG) and calcium for function . This specificity underpins its utility in studying DAG-mediated pathways in cancer and immune cells.
Applications in Biomedical Research
Oncology
PDD induces apoptosis in leukemia and breast cancer cells by activating PKC-, which triggers caspase-3 cleavage . Conversely, in melanoma models, PDD promotes tumor progression via PKC--mediated MAPK activation, highlighting its context-dependent effects.
Neuroscience
In hippocampal neurons, PDD enhances synaptic plasticity by phosphorylating NMDA receptors, augmenting calcium influx and long-term potentiation (LTP) . These findings implicate PKC in memory consolidation and neurodegenerative diseases.
Immunology
PDD activates PKC- in T cells, stimulating interleukin-2 (IL-2) production and differentiation into Th1/Th17 subsets . This property is exploited in autoimmune disease models to dissect signaling pathways driving inflammation.
Comparative Analysis of Phorbol Esters
PDD’s hexanoate groups confer intermediate hydrophobicity compared to shorter (e.g., dibutyrate) or longer (e.g., didecanoate) acyl chains. This affects membrane partitioning and duration of PKC activation.
Compound | Acyl Groups | Key Biological Activity |
---|---|---|
Phorbol 12,13-dihexanoate | Hexanoate | PKC activation, apoptosis |
Phorbol 12-myristate 13-acetate | Myristate/acetate | Tumor promotion, NF-κB activation |
Phorbol 12,13-didecanoate | Decanoate | Antiviral activity |
Emerging Research Directions
Recent studies utilize PDD to investigate PKC’s role in metabolic diseases. For instance, PKC- activation in adipocytes by PDD suppresses insulin signaling, offering insights into type 2 diabetes . Additionally, PDD-loaded nanoparticles are being explored for targeted cancer therapy to minimize off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume